molecular formula C9H8N2O B7985681 2-Methyl-1,7-naphthyridin-8(7H)-one

2-Methyl-1,7-naphthyridin-8(7H)-one

Cat. No.: B7985681
M. Wt: 160.17 g/mol
InChI Key: IZNZVCHEZIHYLN-UHFFFAOYSA-N
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Description

2-Methyl-1,7-naphthyridin-8(7H)-one is a heterocyclic organic compound belonging to the naphthyridine family This compound features a fused pyridine and pyrimidine ring system, which imparts unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,7-naphthyridin-8(7H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-methyl-1,7-diaminopyridine with formic acid or acetic anhydride. The reaction is usually carried out at elevated temperatures to facilitate ring closure.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar cyclization reactions. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,7-naphthyridin-8(7H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Electrophilic substitution reactions can be performed using reagents like phosphorus oxychloride (POCl₃) and halogenating agents.

Major Products Formed:

  • Oxidation: Formation of corresponding naphthyridine-oxide derivatives.

  • Reduction: Production of reduced naphthyridine derivatives.

  • Substitution: Introduction of various substituents at different positions on the naphthyridine ring.

Scientific Research Applications

2-Methyl-1,7-naphthyridin-8(7H)-one has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-1,7-naphthyridin-8(7H)-one exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Interaction with microbial cell membranes.

  • Anticancer Activity: Inhibition of specific enzymes or signaling pathways involved in cancer cell growth.

Comparison with Similar Compounds

  • 1,7-Naphthyridin-8(7H)-one

  • 2-Methyl-6-phenylbenzo[c][1,7]naphthyridine

  • 4-Chloro-2-methyl-6-phenylbenzo[c][1,7]naphthyridine

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Properties

IUPAC Name

2-methyl-7H-1,7-naphthyridin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-2-3-7-4-5-10-9(12)8(7)11-6/h2-5H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNZVCHEZIHYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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